2-bromo-N-methyl-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-Bromo-N-methyl-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom, a methyl group, and a prop-2-en-1-yl group attached to the nitrogen atom of the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-N-(prop-2-en-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-N-(prop-2-en-1-yl)amine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or substituted amides.
Oxidation Reactions: Formation of oxides, carboxylic acids, or other oxidized derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-N-methyl-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylacetamide: Lacks the prop-2-en-1-yl group, leading to different reactivity and applications.
N-Methyl-N-(prop-2-en-1-yl)acetamide:
2-Bromo-N-ethyl-N-(prop-2-en-1-yl)acetamide: Contains an ethyl group instead of a methyl group, influencing its steric and electronic properties.
Uniqueness
2-Bromo-N-methyl-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both the bromine atom and the prop-2-en-1-yl group
Properties
Molecular Formula |
C6H10BrNO |
---|---|
Molecular Weight |
192.05 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C6H10BrNO/c1-3-4-8(2)6(9)5-7/h3H,1,4-5H2,2H3 |
InChI Key |
VFAIJRGPILUVJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)C(=O)CBr |
Origin of Product |
United States |
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